molecular formula C22H12Br5FN2O4 B11100010 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11100010
M. Wt: 786.9 g/mol
InChI Key: NHXULLBPELPUFC-GESPGMLMSA-N
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Description

2,4-DIBROMO-6-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by multiple bromine atoms and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE typically involves multiple steps, including halogenation and condensation reactions. The starting materials often include phenolic compounds and hydrazones, which undergo bromination and subsequent coupling reactions under controlled conditions. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2,4-DIBROMO-6-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple bromine atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated phenyl derivatives.

Scientific Research Applications

2,4-DIBROMO-6-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Shares the brominated phenol structure but lacks the hydrazone and fluorobenzoate moieties.

    3-Fluorobenzoic Acid: Contains the fluorobenzoate structure but lacks the brominated phenol and hydrazone components.

    2,4-Dibromophenol: Similar brominated phenol structure but without the additional functional groups.

Uniqueness

2,4-DIBROMO-6-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is unique due to its combination of brominated phenol, hydrazone, and fluorobenzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H12Br5FN2O4

Molecular Weight

786.9 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H12Br5FN2O4/c23-13-4-12(20(16(25)6-13)34-22(32)11-2-1-3-15(28)5-11)9-29-30-19(31)10-33-21-17(26)7-14(24)8-18(21)27/h1-9H,10H2,(H,30,31)/b29-9+

InChI Key

NHXULLBPELPUFC-GESPGMLMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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